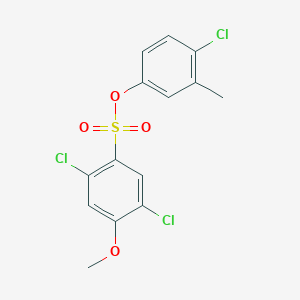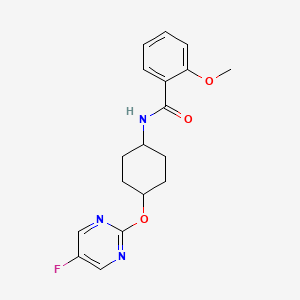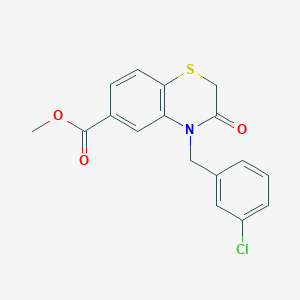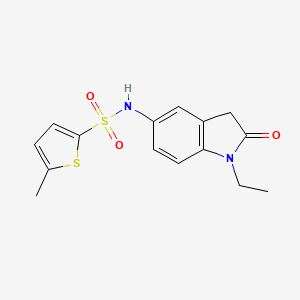
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide, often referred to as CMPP-NHF, is a synthetic compound with a wide range of applications in scientific research. CMPP-NHF is an important tool for studying the structure and function of proteins, as well as the biochemical and physiological effects of various drugs and chemicals on cells.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Use
Piperazine, a heterocyclic organic compound, plays a crucial role in the design of various drugs due to its versatility and therapeutic potential. It is found in medications targeting a wide range of conditions, including mental health disorders (antipsychotics, antidepressants), cardiovascular diseases (antianginals), and infections (antivirals, antibiotics). The modification of the piperazine nucleus can significantly influence the medicinal properties of these molecules, highlighting the importance of structural variations in drug development. Notably, piperazine derivatives have been explored for their CNS activity, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine properties. This diversity underscores the potential of "(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide" in contributing to new therapeutic avenues, especially considering the specificity and potency that slight alterations in its structure could impart on biological targets (Rathi et al., 2016).
Pharmacological Mechanisms and Effects
The pharmacological landscape of piperazine derivatives is expansive, encompassing mechanisms that affect serotonin, dopamine, and other neurotransmitter systems in the brain. These compounds can exhibit properties similar to amphetamines and MDMA, affecting monoamine systems with varying preferences for dopamine versus serotonin pathways. The research suggests that specific piperazine derivatives can mimic the effects of well-known stimulants and psychedelics, potentially offering new perspectives on treating conditions associated with these neurotransmitter systems, such as mood disorders, addiction, and neurodegenerative diseases. The ability to modulate these pathways with precision could lead to the development of novel treatments with improved efficacy and reduced side effects, emphasizing the therapeutic relevance of detailed structural analysis and pharmacological profiling of compounds like "(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-hexylformamide" (Iversen et al., 2014).
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-hexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O/c1-3-4-5-6-9-20-18(23)22-12-10-21(11-13-22)17-14-16(19)8-7-15(17)2/h7-8,14H,3-6,9-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNIYMNMQZLNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)
![5-[(3-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2707036.png)
![(4-Tert-butylphenyl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2707039.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2707040.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2707041.png)
![2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2707042.png)



![3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2707048.png)
